molecular formula C10H20N2O B2457980 [1-(Oxolan-3-yl)piperidin-4-yl]methanamine CAS No. 1341785-80-5

[1-(Oxolan-3-yl)piperidin-4-yl]methanamine

Cat. No.: B2457980
CAS No.: 1341785-80-5
M. Wt: 184.283
InChI Key: QOLVLPDWDAWZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Oxolan-3-yl)piperidin-4-yl]methanamine: is a compound that features a piperidine ring substituted with an oxolane group and a methanamine group. Piperidine derivatives are widely recognized for their significance in medicinal chemistry due to their presence in numerous pharmaceuticals and natural products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Mechanism of Action

The mechanism of action of [1-(Oxolan-3-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes or activate receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Piperidinone: A piperidine derivative with a ketone group.

    Spiropiperidines: Compounds with a spiro-connected piperidine ring.

Uniqueness: : The presence of the oxolane group in [1-(Oxolan-3-yl)piperidin-4-yl]methanamine distinguishes it from other piperidine derivatives, potentially offering unique pharmacological properties and synthetic versatility .

Properties

IUPAC Name

[1-(oxolan-3-yl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-7-9-1-4-12(5-2-9)10-3-6-13-8-10/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLVLPDWDAWZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.